Cas no 1159978-35-4 (2,6-Bis(4-fluorophenyl)isonicotinaldehyde)

2,6-Bis(4-fluorophenyl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 2,6-bis(4-fluorophenyl)isonicotinaldehyde
- 2,6-Bis(4-fluorophenyl)pyridine-4-carbaldehyde
- 2,6-Bis(4-fluorophenyl)isonicotinaldehyde
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- インチ: 1S/C18H11F2NO/c19-15-5-1-13(2-6-15)17-9-12(11-22)10-18(21-17)14-3-7-16(20)8-4-14/h1-11H
- InChIKey: OAFJRXYLCZDALT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=C(C=O)C=C(C2C=CC(=CC=2)F)N=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 332
- XLogP3: 3.8
- トポロジー分子極性表面積: 30
2,6-Bis(4-fluorophenyl)isonicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029001710-250mg |
2,6-Bis(4-fluorophenyl)isonicotinaldehyde |
1159978-35-4 | 95% | 250mg |
$950.60 | 2023-09-04 | |
Alichem | A029001710-500mg |
2,6-Bis(4-fluorophenyl)isonicotinaldehyde |
1159978-35-4 | 95% | 500mg |
$1668.15 | 2023-09-04 | |
Alichem | A029001710-1g |
2,6-Bis(4-fluorophenyl)isonicotinaldehyde |
1159978-35-4 | 95% | 1g |
$2866.05 | 2023-09-04 |
2,6-Bis(4-fluorophenyl)isonicotinaldehyde 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2,6-Bis(4-fluorophenyl)isonicotinaldehydeに関する追加情報
Introduction to 2,6-Bis(4-fluorophenyl)isonicotinaldehyde (CAS No. 1159978-35-4)
2,6-Bis(4-fluorophenyl)isonicotinaldehyde, with the chemical formula C18H10F2O, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number CAS No. 1159978-35-4, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of two fluorophenyl groups and an isonicotinaldehyde core, make it a versatile building block for drug discovery and material science applications.
The< strong>fluorine atoms in the structure of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde play a crucial role in modulating the electronic properties and biological activity of the compound. Fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. These attributes have made such compounds valuable in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on harnessing the potential of fluorinated aldehydes in medicinal chemistry. The< strong>isonicotinaldehyde moiety is particularly interesting due to its resemblance to nicotinamide derivatives, which are known for their involvement in various biological pathways. This structural motif has been explored in the design of inhibitors targeting enzymes such as dihydrofolate reductase (DHFR) and poly(ADP-ribose) polymerase (PARP), which are relevant in treating diseases like cancer and inflammation.
One of the most compelling aspects of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde is its utility as a precursor for synthesizing more complex molecules. Researchers have leveraged this compound to develop novel heterocyclic scaffolds that exhibit promising biological activities. For instance, derivatives of this aldehyde have been investigated for their potential as kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in tumor growth and progression.
The synthesis of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde typically involves multi-step organic reactions that highlight the compound's synthetic versatility. The introduction of fluorine atoms at the para position of the phenyl rings can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies not only showcase the compound's adaptability but also demonstrate the advancements in modern organic chemistry techniques.
In terms of applications, 2,6-Bis(4-fluorophenyl)isonicotinaldehyde has found utility beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics, where fluorinated aromatic compounds can contribute to the development of more efficient light-emitting diodes (LEDs) and organic photovoltaic cells. The ability to fine-tune electronic characteristics through fluorination opens up new avenues for materials science innovation.
The< strong>CAS No. 1159978-35-4 designation ensures that researchers can reliably identify and source this compound for their studies. With increasing interest in fluorinated derivatives for drug development, 2,6-Bis(4-fluorophenyl)isonicotinaldehyde is likely to remain a cornerstone in synthetic chemistry and medicinal research. Its role as a building block for biologically active molecules underscores its importance in advancing both academic research and industrial applications.
The future prospects of this compound are promising, with ongoing studies exploring its potential in various therapeutic areas. As our understanding of fluorine's role in molecular design continues to evolve, so too will the applications of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde. Its contributions to drug discovery and material science are expected to be significant, driving innovation across multiple scientific disciplines.
In conclusion, 2,6-Bis(4-fluorophenyl)isonicotinaldehyde represents a fascinating example of how structural modifications can enhance molecular properties and functionality. Its versatility as a synthetic intermediate and its potential applications make it a valuable asset in both academic and industrial research settings. As new methodologies emerge for fluorinated compound synthesis and characterization, this compound will undoubtedly continue to play a pivotal role in advancing chemical biology and materials science.
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